REACTION_SMILES
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[C:1]([c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[O:10][CH3:11].[CH3:18][S:19]([Cl:20])(=[O:21])=[O:22].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[C:1]([c:2]1[c:3]([NH:4][S:19]([CH3:18])(=[O:21])=[O:22])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccccc1NS(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |